molecular formula C10H9N3O3 B12349037 ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate

ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate

Cat. No.: B12349037
M. Wt: 219.20 g/mol
InChI Key: VRMVJXYBAQYGEM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused with a pyrazine ring, making it part of the pyridopyrazine family. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of a pyridine derivative with a pyrazine derivative, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods often involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different properties. This versatility makes it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)13-8-6(12-7)4-3-5-11-8/h3-5,7H,2H2,1H3

InChI Key

VRMVJXYBAQYGEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N=C2C(=N1)C=CC=N2

Origin of Product

United States

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